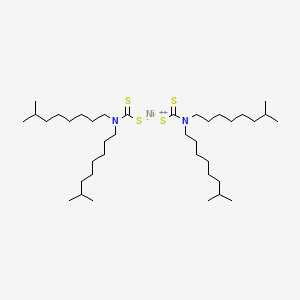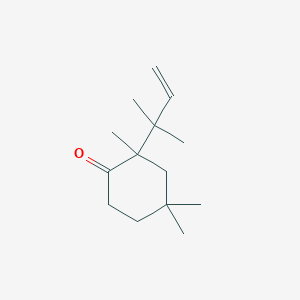![molecular formula C14H23BrN2O B14419178 (NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14419178.png)
(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide is a complex organic compound that features a pyridinium ion with an octyl chain and a hydroxylamine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide typically involves the reaction of 1-octylpyridinium chloride with hydroxylamine under specific conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the reactants .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The pyridinium ion can be reduced to form pyridine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, reduced pyridine compounds, and various substituted pyridinium salts.
Applications De Recherche Scientifique
(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide involves its interaction with cellular components. The pyridinium ion can interact with cell membranes, leading to increased permeability and potential cell lysis. The hydroxylamine group can undergo redox reactions, generating reactive oxygen species that can damage cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octylpyridinium chloride: Similar structure but lacks the hydroxylamine group.
Paraquat: A bipyridinium compound with herbicidal properties.
Pinaverium bromide: A quaternary ammonium compound used as a spasmolytic agent.
Uniqueness
(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide is unique due to the presence of both the pyridinium ion and the hydroxylamine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable subject of study in various fields of research.
Propriétés
Formule moléculaire |
C14H23BrN2O |
|---|---|
Poids moléculaire |
315.25 g/mol |
Nom IUPAC |
(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide |
InChI |
InChI=1S/C14H22N2O.BrH/c1-2-3-4-5-6-7-10-16-11-8-14(9-12-16)13-15-17;/h8-9,11-13H,2-7,10H2,1H3;1H |
Clé InChI |
HHPUBVMALXSKDQ-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCC[N+]1=CC=C(C=C1)/C=N/O.[Br-] |
SMILES canonique |
CCCCCCCC[N+]1=CC=C(C=C1)C=NO.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[2-(2-propenylamino)phenyl]-](/img/structure/B14419099.png)
silane](/img/structure/B14419101.png)
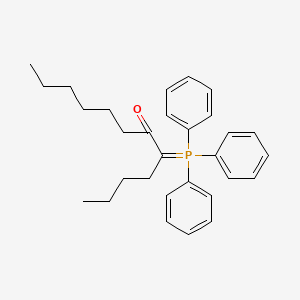
![3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14419109.png)
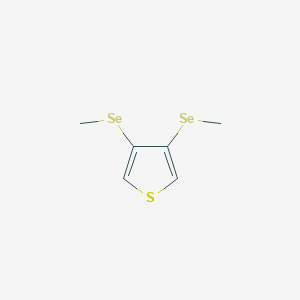
![2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline](/img/structure/B14419116.png)


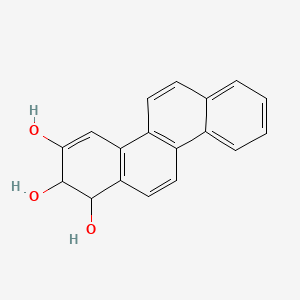
![4-[3-(Dimethylamino)propoxy]phenol](/img/structure/B14419154.png)
![{2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14419158.png)
